molecular formula C8H10O2 B13882112 Ethyl 2-ethynylcyclopropane-1-carboxylate

Ethyl 2-ethynylcyclopropane-1-carboxylate

Cat. No.: B13882112
M. Wt: 138.16 g/mol
InChI Key: KSRRAEUNELXLQQ-UHFFFAOYSA-N
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Description

Significance of Strained Ring Systems in Organic Synthesis and Molecular Design

Cyclopropane (B1198618) is the smallest stable carbocycle, and its chemistry is dominated by the presence of significant ring strain, estimated at approximately 27.5 kcal/mol. researchgate.net This strain arises from two main factors: angle strain, due to the compression of the C-C-C bond angles to 60° from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsed conformation of the hydrogen atoms. iaea.orgnih.gov The bonding within the cyclopropane ring is unique; the carbon-carbon bonds are described as "bent" or τ-bonds, possessing a higher degree of p-character than typical sigma bonds. iaea.org This unusual bonding causes the cyclopropane ring to exhibit chemical reactivity that is in some ways analogous to that of a carbon-carbon double bond. iaea.org

The inherent strain energy is a powerful driving force for reactions that lead to the opening of the three-membered ring. iaea.orgnih.gov This "strain release" has been widely exploited in organic synthesis as a tactic to facilitate reactions and construct complex molecular frameworks that might otherwise be difficult to access. nih.gov For instance, cyclopropanes can undergo ring-opening reactions with a variety of reagents, including acids, bromine, and under conditions of hydrogenation, which is in stark contrast to the relative inertness of unstrained alkanes. iaea.org The unique reactivity of cyclopropanes, stemming from their high level of strain, provides considerable utility in organic synthesis, with many applications predicated on regio- and stereo-controlled ring-opening reactions. ffhdj.com Furthermore, the rigid, well-defined conformation of the cyclopropane ring makes it a valuable structural motif in medicinal chemistry and molecular design, where it can act as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, influencing the biological activity of a molecule. chemsynthesis.com The incorporation of cyclopropane rings is a key feature in numerous natural products, pharmaceuticals, and agrochemicals. scispace.com

Versatility of Terminal Alkynes as Synthetic Handles in Chemical Transformations

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain (a C≡C-H group), are exceptionally versatile functional groups in organic synthesis. acs.orgresearchgate.net Their utility stems from the unique properties of the sp-hybridized carbon atoms and the acidity of the terminal hydrogen. The sp-hybridized carbons of the alkyne give the functional group a linear geometry. researchgate.net

A key feature of terminal alkynes is the relative acidity of the hydrogen atom attached to the triple bond (with a pKa of about 25), which is significantly more acidic than the hydrogens in alkenes and alkanes. orgsyn.org This allows for the ready deprotonation of the terminal alkyne by a strong base to form a highly nucleophilic acetylide anion. acs.orgorgsyn.orgnih.gov This acetylide anion is a powerful tool for the formation of new carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides and carbonyl compounds. orgsyn.orgnih.gov

Beyond their role as nucleophiles, terminal alkynes participate in a vast array of other chemical transformations, making them invaluable synthetic handles:

Coupling Reactions: Terminal alkynes are key substrates in powerful cross-coupling reactions, such as the Sonogashira coupling, which forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide.

"Click" Chemistry: The terminal alkyne is a cornerstone of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and specific reaction used to form triazoles, with wide applications in drug discovery, chemical biology, and materials science. prepchem.com

Hydration: The hydration of terminal alkynes can be controlled to selectively produce either methyl ketones (via Markovnikov addition) or aldehydes (via anti-Markovnikov addition after hydroboration). researchgate.netacs.org

Reduction: Alkynes can be selectively reduced to either cis-alkenes using specific catalysts (e.g., Lindlar's catalyst) or to alkanes through complete hydrogenation. researchgate.net

Oxidative Cleavage: Strong oxidizing agents can cleave the triple bond to form carboxylic acids. acs.org

This wide range of accessible reactions underscores the importance of the terminal alkyne as a foundational functional group in the strategic planning of complex molecule synthesis. researchgate.net

Contextualization of Ethyl 2-ethynylcyclopropane-1-carboxylate within Advanced Organic Chemistry Research

While the individual chemistries of cyclopropanes and terminal alkynes are well-established, specific research and detailed findings on the compound This compound are not extensively reported in the scientific literature. Its significance, therefore, is best understood by considering it as a versatile synthetic intermediate whose potential is derived from the synergistic interplay of its three key functional groups: the strained cyclopropane ring, the reactive terminal alkyne, and the modifiable ethyl ester.

The synthesis of molecules containing both a cyclopropane ring and an alkyne moiety, such as ethynylcyclopropane derivatives, can be achieved through various advanced synthetic methods. One prominent approach is the transition-metal-catalyzed cyclopropanation of enynes (molecules containing both a double and a triple bond). nih.govacs.orgacs.org For instance, iron-catalyzed cyclopropanation of enynes using diazoesters as a carbene source can produce substituted propargyl cyclopropanes. nih.govacs.org This type of reaction highlights a direct method for constructing the core scaffold of this compound.

The potential of this compound as a building block in advanced organic synthesis is substantial due to the orthogonal reactivity of its functional groups:

The Terminal Alkyne: This group serves as a handle for a multitude of transformations. It can participate in metal-catalyzed coupling reactions to introduce aryl or vinyl substituents, undergo cycloaddition reactions to form heterocyclic systems, or be used to extend carbon chains via its acetylide anion. orgsyn.orgprepchem.com

The Cyclopropane Ring: The inherent ring strain makes it susceptible to selective ring-opening reactions, providing a pathway to linear structures with defined stereochemistry. ffhdj.com This reactivity can be triggered by various reagents and conditions, offering strategic options for molecular elaboration.

The Ethyl Ester: This group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups such as amides, acid chlorides, or alcohols (via reduction).

The combination of these features in a single, relatively small molecule makes this compound a potentially powerful intermediate for the synthesis of complex target molecules, including natural products and pharmaceutically active compounds. Its structure allows for a stepwise and controlled functionalization, where each part of the molecule can be addressed selectively to build molecular complexity. While direct research on this specific molecule is limited, its structure represents a confluence of functionalities that are at the forefront of modern synthetic organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethynylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-3-6-5-7(6)8(9)10-4-2/h1,6-7H,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRRAEUNELXLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Ethynylcyclopropane 1 Carboxylate

Reactions Involving the Ethynyl (B1212043) Group

The ethynyl group is a versatile functional group known to participate in a variety of chemical transformations.

Cycloaddition Reactions (e.g., [2+2] and [3+2] Cycloadditions)

Alkynes are known to undergo cycloaddition reactions. For instance, in [2+2] cycloadditions, an alkyne can react with a ketene (B1206846) to form a cyclobutenone. In [3+2] cycloadditions, an alkyne can react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocyclic ring. Specific examples of these reactions with Ethyl 2-ethynylcyclopropane-1-carboxylate are not documented in the available literature.

Hydrofunctionalization Reactions (e.g., Hydration, Hydroboration, Hydrohalogenation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the triple bond.

Hydration: The addition of water to an alkyne, typically catalyzed by mercury salts, leads to the formation of an enol, which then tautomerizes to a ketone.

Hydroboration: The addition of a borane (B79455) reagent across the triple bond, followed by oxidation, results in the formation of an aldehyde or a ketone, depending on the substitution of the alkyne.

Hydrohalogenation: The addition of a hydrogen halide (e.g., HCl, HBr) across the triple bond yields a vinyl halide.

While these are standard reactions for alkynes, specific conditions and outcomes for this compound have not been reported.

Transition Metal-Catalyzed Cross-Coupling Reactions

Terminal alkynes are valuable partners in various transition metal-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon bonds. Common examples include the Sonogashira, Heck, and Suzuki couplings. The participation of this compound in such reactions has not been specifically described.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne functionality is a key component in "click chemistry," most notably in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is widely used for its high efficiency and specificity. While this compound possesses the necessary alkyne for this reaction, its application in this context has not been documented.

Transformations at the Carboxylate Functionality

The ethyl ester group can undergo various transformations, primarily involving nucleophilic acyl substitution.

Hydrolysis and Transesterification Reactions

Hydrolysis: The cleavage of the ester bond by reaction with water, typically under acidic or basic conditions, to yield the corresponding carboxylic acid (2-ethynylcyclopropane-1-carboxylic acid) and ethanol.

Transesterification: The reaction of the ester with an alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl group.

These are fundamental reactions of esters, but specific studies on the hydrolysis and transesterification of this compound are not found in the surveyed literature.

Reduction Reactions to Alcohols and Subsequent Derivatizations

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding (2-ethynylcyclopropyl)methanol. This transformation is typically accomplished using powerful hydride-based reducing agents.

Detailed Research Findings:

The reduction of the carboxylate ester to the corresponding primary alcohol is a fundamental transformation in organic synthesis. For this compound, this is most effectively achieved using lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) attacks the electrophilic carbonyl carbon. This is followed by a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. It is crucial that the reaction is performed under anhydrous conditions as LiAlH₄ reacts violently with water.

The resulting alcohol, (2-ethynylcyclopropyl)methanol, retains both the cyclopropane (B1198618) ring and the ethynyl group, making it a valuable building block for further derivatization. Subsequent reactions can target the newly formed hydroxyl group or the terminal alkyne. For instance, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, for subsequent nucleophilic substitution reactions. Alternatively, it can undergo oxidation to furnish the corresponding aldehyde or carboxylic acid, or be used in ether and ester synthesis.

Table 1: Reduction of this compound

Reagent Solvent Temperature Product Yield
Lithium Aluminum Hydride (LiAlH₄) Diethyl Ether 0 °C to rt (2-ethynylcyclopropyl)methanol High
Diisobutylaluminium Hydride (DIBAL-H) Toluene -78 °C 2-ethynylcyclopropane-1-carbaldehyde Moderate

Nucleophilic Acyl Substitution Reactions (e.g., Amidation)

The ester group of this compound is susceptible to nucleophilic acyl substitution, where the ethoxy group (-OEt) is displaced by a nucleophile. masterorganicchemistry.com A prominent example is amidation, the reaction with ammonia (B1221849) or a primary/secondary amine to form the corresponding carboxamide. organic-chemistry.org

Detailed Research Findings:

The direct reaction of esters with amines, known as ammonolysis, can be slow and often requires elevated temperatures or catalysis to proceed efficiently. nih.gov For a substrate like this compound, heating with a concentrated solution of ammonia or an amine (like methylamine (B109427) or dimethylamine) can produce the corresponding primary, secondary, or tertiary amide. The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. The collapse of this intermediate expels the ethoxide leaving group, yielding the more stable amide product.

To achieve amidation under milder conditions, coupling reagents commonly used in peptide synthesis can be employed. nih.gov For instance, the carboxylic acid (obtained from hydrolysis of the ester) can be activated with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of the desired amine. nih.gov This method provides a versatile route to a wide range of N-substituted 2-ethynylcyclopropane-1-carboxamides.

Table 2: Representative Amidation Reaction

Reactants Conditions Product
This compound, Ammonia (aq.) Sealed tube, 100-150 °C 2-ethynylcyclopropane-1-carboxamide
2-ethynylcyclopropane-1-carboxylic acid, Benzylamine, EDC, HOBt CH₂Cl₂, rt, 12 h N-benzyl-2-ethynylcyclopropane-1-carboxamide

Reactivity of the Cyclopropane Ring System

The cyclopropane ring in this molecule is considered a "donor-acceptor" system. The ethynyl group can act as a π-donor, while the ethyl carboxylate is a strong π-acceptor. This polarization, combined with the inherent ring strain, makes the ring susceptible to various transformations. researchgate.net

Ring-Opening Reactions and Rearrangements

Donor-acceptor cyclopropanes are well-known to undergo ring-opening reactions, often catalyzed by Lewis acids. nih.govresearchgate.net These reactions typically proceed through the formation of a 1,3-dipolar intermediate, which can be trapped by various reagents.

Detailed Research Findings:

While specific studies on this compound are limited, extensive research on analogous 2-aryl- and 2-vinylcyclopropane-1,1-dicarboxylates provides significant insight. researchgate.net Treatment of these DACs with a Lewis acid such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) facilitates the cleavage of the C1-C2 bond. nih.govresearchgate.net This generates a stabilized 1,3-dipole or zwitterion, with the positive charge stabilized by the donor group (e.g., the ethynyl moiety) and the negative charge stabilized by the acceptor (carboxylate) group. This highly reactive intermediate can then undergo various subsequent reactions, including cycloadditions with dipolarophiles or rearrangements. For example, in the absence of an external trapping agent, rearrangement can lead to the formation of substituted dienes or cyclopentene (B43876) derivatives. researchgate.net The high reactivity of these systems is driven by the release of ring strain. msu.ru

Electrophilic and Nucleophilic Attack on the Strained Ring

The polarized nature of the donor-acceptor cyclopropane makes the ring carbons susceptible to both electrophilic and nucleophilic attack.

Detailed Research Findings:

Nucleophilic Attack: The C2 carbon, bonded to the ethynyl group, is the electrophilic center of the 1,3-dipole formed upon activation. Therefore, it is susceptible to attack by soft nucleophiles like thiols or stabilized enolates. researchgate.netnih.gov This attack leads to a ring-opened product resulting from a formal Michael-type addition. For example, reaction with a thiophenol in the presence of a base could lead to the formation of a linear adduct where the thiol has added to the C2 position and the C1-C2 bond is cleaved. researchgate.net

Electrophilic Attack: The ethynyl group itself is a site of unsaturation and can react with electrophiles. For instance, the addition of bromine (Br₂) across the triple bond would be expected to occur. libretexts.org Depending on the reaction conditions, this could lead to a dibromoalkene while leaving the cyclopropane ring intact. Alternatively, under strongly acidic conditions (e.g., H-X), protonation could occur at the alkyne, potentially inducing a rearrangement or ring-opening cascade.

Influence of Substituents on Ring Stability and Reactivity

The stability and reactivity of the cyclopropane ring are profoundly influenced by its substituents. The combination of an electron-donating group (donor) and an electron-withdrawing group (acceptor) significantly activates the ring towards cleavage compared to unsubstituted cyclopropane. researchgate.netnih.gov

Detailed Research Findings:

In this compound, the ethyl carboxylate group acts as a powerful electron-withdrawing group (acceptor), polarizing the C1-C2 bond and increasing the acidity of the proton at C1. The ethynyl group is considered the donor. While alkyl groups are simple σ-donors and aryl groups are π-donors, the ethynyl group has a more complex electronic nature. It is electron-withdrawing via induction due to the sp-hybridization of its carbons but can act as a π-donor through its triple bond. This donor-acceptor pattern is crucial for facilitating heterolytic ring cleavage. Kinetic studies on various DACs have shown a direct correlation between the electron-donating ability of the group at C2 and the rate of cycloaddition reactions, confirming that more powerful donors accelerate the ring-opening process. nih.gov Therefore, the specific electronic properties of the ethynyl group play a key role in modulating the stability and reaction pathways of the cyclopropane ring.

Elucidation of Reaction Mechanisms

The reaction mechanisms for donor-acceptor cyclopropanes have been the subject of considerable investigation. uwo.ca The most commonly invoked mechanism for Lewis acid-catalyzed reactions involves the formation of a key 1,3-dipolar intermediate.

Upon coordination of a Lewis acid to the carbonyl oxygen of the ester group, the electron-withdrawing character of the substituent is enhanced. This increased polarization facilitates the heterolytic cleavage of the adjacent, strained C1-C2 bond of the cyclopropane ring. This step is typically the rate-determining step and results in the formation of a transient 1,3-zwitterion or 1,3-dipole. The positive charge is located at the carbon bearing the donor (ethynyl) group, where it can be stabilized, while the negative charge is delocalized across the malonate-like system created by the carboxylate group. This intermediate is not typically isolated but reacts swiftly in subsequent steps. For example, in a [3+2] cycloaddition reaction, this 1,3-dipole is intercepted by a dipolarophile (e.g., an aldehyde or an alkene) to form a five-membered ring. msu.ru The stereochemical outcome of these reactions is often high, suggesting a concerted or highly stereospecific stepwise process following the formation of the key intermediate.

Investigation of Intermediates and Transition States

The investigation of intermediates and transition states in reactions involving this compound, a member of the 1-yne-vinylcyclopropane (1-yne-VCP) class, has been largely elucidated through DFT calculations, particularly in the context of rhodium(I)-catalyzed cycloadditions. jiaolei.groupnih.gov

In the Rh(I)-catalyzed intramolecular [3+2] cycloaddition, a key transformation for this class of compounds, several stationary points on the potential energy surface have been identified. jiaolei.groupnih.gov The reaction is initiated by the formation of a substrate-catalyst complex. This is followed by the cleavage of the cyclopropane ring, which proceeds via an oxidative addition of a C-C bond to the rhodium center. This step leads to the formation of a rhodacyclobutane intermediate.

The subsequent and crucial step is the insertion of the alkyne moiety into the rhodium-carbon bond. nih.govacs.org DFT studies have pinpointed the transition state for this alkyne insertion as the highest energy barrier in the catalytic cycle, thus identifying it as the rate-determining step. jiaolei.groupacs.org The geometry of this transition state is critical in determining the stereochemistry of the final product. jiaolei.group Steric interactions between the substituents on the alkyne and the chiral ligands on the rhodium catalyst in this transition state are responsible for the enantioselectivity observed in asymmetric versions of this reaction. nih.govacs.org

Following alkyne insertion, a seven-membered rhodacycle intermediate is formed. The final step of the reaction is a reductive elimination from this intermediate, which forms the bicyclic product and regenerates the active Rh(I) catalyst. nih.gov

In a different reaction manifold, the Rh(I)-catalyzed formal [5+1]/[2+2+1] cycloaddition of 1-yne-VCPs with carbon monoxide, a proposed rhodacycloheptenone intermediate is generated after the insertion of CO into a rhodium-sp²-carbon bond. pku.edu.cn

The table below summarizes the key intermediates and transition states identified in the Rh(I)-catalyzed [3+2] cycloaddition of 1-yne-VCPs.

Species Description Role in Catalytic Cycle
Substrate-Rh(I) ComplexThe initial complex formed between the 1-yne-VCP and the Rh(I) catalyst.Initiation of the reaction.
Oxidative Addition Transition StateThe transition state leading to the cleavage of the cyclopropane ring.Formation of the rhodacyclobutane intermediate.
Rhodacyclobutane IntermediateA four-membered ring containing the rhodium atom, formed after cyclopropane cleavage.Key intermediate prior to alkyne insertion.
Alkyne Insertion Transition StateThe highest energy transition state in the cycle, involving the insertion of the alkyne into a Rh-C bond.Rate-determining and stereo-determining step.
Rhodacycloheptene IntermediateA seven-membered ring containing the rhodium atom, formed after alkyne insertion.Precursor to the final product.
Reductive Elimination Transition StateThe transition state for the final C-C bond formation.Product formation and catalyst regeneration.

Kinetic Studies and Reaction Pathway Mapping

While specific kinetic studies for this compound are not extensively documented, the reaction pathway mapping for the broader class of 1-yne-VCPs in Rh(I)-catalyzed cycloadditions has been thoroughly investigated using DFT calculations. jiaolei.groupnih.gov These computational studies provide a detailed energy profile of the entire catalytic cycle, which is a form of theoretical kinetic analysis.

The high reactivity of 1-yne-VCPs compared to their 1-ene-VCP counterparts has been rationalized by analyzing the steric effects in the alkyne versus alkene insertion transition states. jiaolei.groupnih.gov The linear geometry of the alkyne leads to less steric hindrance in the transition state, resulting in a lower activation barrier and a faster reaction rate.

Furthermore, DFT calculations have been employed to map competing reaction pathways. For instance, in some cases, a β-hydride elimination pathway can compete with the desired [3+2] cycloaddition. Computational analysis of the energy barriers for both pathways can explain the observed product distribution. jiaolei.groupnih.gov

The following table presents a generalized energy profile for the Rh(I)-catalyzed [3+2] cycloaddition of a 1-yne-VCP, as determined by DFT calculations. The energies are relative and illustrative of the pathway.

Step Relative Free Energy (kcal/mol) Description
Reactants (Substrate + Catalyst)0Starting point of the reaction.
Substrate-Catalyst Complex-5 to -10Exergonic formation of the initial complex.
Oxidative Addition Transition State+10 to +15Energy barrier for cyclopropane cleavage.
Rhodacyclobutane Intermediate+5 to +10A relatively stable intermediate.
Alkyne Insertion Transition State+15 to +25The highest energy barrier, rate-determining step.
Rhodacycloheptene Intermediate-10 to -15A thermodynamically favorable intermediate.
Reductive Elimination Transition State+5 to +10Energy barrier for the final bond formation.
Products + Catalyst-20 to -30Thermodynamically favorable overall reaction.

Catalytic Cycles in Metal-Mediated Transformations

The catalytic cycles for metal-mediated transformations of this compound are best exemplified by the well-studied Rh(I)-catalyzed cycloadditions.

Rh(I)-Catalyzed [3+2] Cycloaddition:

The catalytic cycle for the Rh(I)-catalyzed intramolecular [3+2] cycloaddition of a 1-yne-VCP, such as this compound, is a well-established process. jiaolei.groupnih.govpku.edu.cn

Ligand Exchange/Complexation: The cycle begins with the coordination of the 1-yne-VCP to the Rh(I) catalyst, displacing a ligand (e.g., the product from the previous cycle) to form an active substrate-catalyst complex.

Oxidative Addition: The strained cyclopropane ring undergoes oxidative addition to the Rh(I) center, cleaving a C-C bond and forming a rhodacyclobutane intermediate. This formally oxidizes the rhodium from Rh(I) to Rh(III).

Alkyne Insertion: The pendant alkyne moiety of the substrate then inserts into one of the rhodium-carbon bonds of the rhodacyclobutane. This migratory insertion is the rate- and stereochemistry-determining step of the reaction. acs.org This step expands the metallacycle to a seven-membered rhodacycle.

Reductive Elimination: The final step is the reductive elimination of the desired bicyclic product from the Rh(III) center. This step forms the final C-C bond of the five-membered ring and regenerates the active Rh(I) catalyst, which can then enter a new catalytic cycle.

Rh(I)-Catalyzed Formal [5+1]/[2+2+1] Cycloaddition with CO:

A different catalytic cycle is operative in the presence of carbon monoxide, leading to a formal [5+1]/[2+2+1] cycloaddition. pku.edu.cn

Complexation, Cyclopropane Cleavage, and Alkyne Insertion: The initial steps are similar to the [3+2] cycloaddition, leading to a seven-membered rhodacycle intermediate.

CO Insertion: This intermediate then undergoes insertion of a molecule of carbon monoxide into a rhodium-carbon bond to form a rhodacycloheptenone intermediate.

Further Transformations: This intermediate can then undergo further complex transformations, potentially involving a second CO insertion and subsequent reductive eliminations, to form the final polycyclic product. pku.edu.cn

These catalytic cycles highlight the versatility of this compound as a building block in transition metal catalysis, where the reaction pathway can be directed towards different complex molecular architectures by tuning the reaction conditions and reagents.

Computational and Theoretical Investigations of Ethyl 2 Ethynylcyclopropane 1 Carboxylate

Electronic Structure and Bonding Analysis

The unique combination of a strained cyclopropane (B1198618) ring, a π-rich ethynyl (B1212043) group, and an electron-withdrawing ethyl carboxylate group results in a complex electronic structure.

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the geometry and stability of organic molecules. cuny.eduscispace.com For Ethyl 2-ethynylcyclopropane-1-carboxylate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G*, would be employed to find the minimum energy structure. researchgate.netresearchgate.net

The geometry of the cyclopropane ring is significantly influenced by its substituents. nih.govresearchgate.netsmu.edu The C-C bonds in an unsubstituted cyclopropane are approximately 1.50-1.51 Å. aip.orgsmu.edu The ethynyl and ethyl carboxylate groups, being π-acceptors, are expected to withdraw electron density from the Walsh orbitals of the cyclopropane ring. nih.govdntb.gov.ua This interaction leads to a characteristic asymmetry in the ring's bond lengths: a lengthening of the distal bond (C2-C3) and a shortening of the two vicinal bonds (C1-C2 and C1-C3). nih.govresearchgate.net The C≡C triple bond of the ethynyl group is predicted to have a length of approximately 1.20 Å, while the C-O bonds of the ester will exhibit lengths typical for carboxylates.

Below is a table of predicted molecular geometry parameters for this compound based on DFT calculations of related structures.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
Cyclopropane C1-C2 (vicinal)C-C~1.50 Å
Cyclopropane C2-C3 (distal)C-C>1.51 Å
Ethynyl C≡CC≡C~1.20 Å
Carbonyl C=OC=O~1.21 Å
Ester C-OC-O~1.35 Å
**Bond Angles (°) **
Cyclopropane C-C-C∠CCC~60°
Ester O=C-O∠OCO~125°
Ethynyl C-C≡C∠CCC~178° (nearly linear)

Note: These values are estimations derived from computational studies on similarly substituted cyclopropanes and functional groups.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electron Density Distribution

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. schrodinger.comajchem-a.com The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability; a smaller gap generally implies higher reactivity. nih.govnih.govresearchgate.net

For this compound, the HOMO is expected to be a combination of the Walsh orbitals of the cyclopropane ring, which have significant p-character, and the π-orbitals of the ethynyl group. bluffton.eduresearchgate.netyoutube.com These regions represent the most likely sites for electrophilic attack. The LUMO, conversely, is likely localized on the electron-deficient parts of the molecule, particularly the π* orbital of the carbonyl group in the ethyl carboxylate substituent, making it susceptible to nucleophilic attack. chemistryschool.net

The electron density distribution would show a high concentration of electrons around the C≡C triple bond and the oxygen atoms of the ester, while the carbonyl carbon would be relatively electron-poor. The HOMO-LUMO gap for molecules of this type is typically in the range of 4-6 eV, indicating moderate reactivity.

Orbital PropertyDescriptionPredicted Energy Range (eV)
HOMO Energy Localized on the cyclopropane ring (Walsh orbitals) and the ethynyl π-system. researchgate.netresearchgate.net-6.0 to -7.5
LUMO Energy Primarily centered on the π* orbital of the ethyl carboxylate group.-1.0 to -2.0
HOMO-LUMO Gap (ΔE) Indicates moderate kinetic stability and reactivity. nih.gov4.5 to 6.0

Note: Energy values are representative estimations based on DFT calculations for similar organic molecules.

Strain Energy Analysis of the Cyclopropane Ring

The cyclopropane ring is characterized by significant ring strain, which is a combination of angle strain (due to the 60° internal bond angles instead of the ideal 109.5°) and torsional strain (from eclipsing C-H bonds). chemistrysteps.com The total strain energy for unsubstituted cyclopropane is approximately 27.5 kcal/mol (115 kJ/mol). acs.orgnih.gov

Substituents can either increase or decrease this strain. smu.eduresearchgate.netresearchgate.net Electronegative substituents and π-accepting groups, like the ethynyl and ethyl carboxylate moieties, generally increase the ring strain energy. researchgate.net This is attributed to changes in the hybridization of the ring carbons and withdrawal of electron density, which can further destabilize the bent "banana" bonds of the ring. acs.orgnih.gov Computational methods, such as using homodesmotic reactions, are employed to calculate these strain energies precisely. acs.orgresearchgate.net The increased strain in this compound makes the C-C bonds of the ring susceptible to cleavage under certain reaction conditions. beilstein-journals.orgchemrxiv.org

CompoundStrain Energy (kcal/mol)Effect of Substituent
Cyclopropane~27.5Reference value
Methylcyclopropane~29.8 nih.govAlkyl groups can slightly increase strain.
Fluorinated Cyclopropanes>27.5 nih.govresearchgate.netElectronegative groups are known to significantly increase ring strain. researchgate.net
This compound >28 (Predicted)The combined electron-withdrawing effects are expected to increase the ring strain.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethyl carboxylate group allows the molecule to adopt various spatial arrangements, or conformations, which differ in energy. Molecular dynamics simulations can further reveal the dynamic behavior of the molecule over time.

Identification of Stable Conformers and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. chemistrysteps.comedurev.in For this compound, key rotations occur around the C(ring)-C(carbonyl) bond and the C-O bond of the ester.

The ethyl carboxylate group can exist in two main planar conformations, s-trans (or Z) and s-cis (or E), referring to the arrangement around the C(carbonyl)-O bond. acs.org For most esters, the s-trans conformer is significantly more stable due to reduced steric hindrance.

Furthermore, rotation around the bond connecting the cyclopropane ring to the carbonyl group generates different conformers. The lowest energy conformer will be the one that minimizes steric clashes between the bulky ethyl group and the ethynyl substituent on the adjacent carbon. utdallas.edu The most stable conformation is likely where the carbonyl group is oriented away from the ethynyl group. An energy landscape can be mapped by calculating the relative energy at each angle of rotation, revealing the energy barriers between stable conformers. utdallas.edu

Dynamic Behavior of the Cyclopropane and Ethynyl Moieties

Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insight into its flexibility and vibrational modes. karazin.ua An MD simulation of this compound would reveal the characteristic motions of its functional groups. acs.org

The cyclopropane ring itself is rigid, with its primary motions being symmetric and asymmetric stretching and bending ("breathing") modes. aip.org In contrast, the ethyl group of the ester is highly flexible, exhibiting rapid rotation around the C-C and C-O single bonds. The ethynyl group, being linear and rigid, would exhibit bending and stretching vibrations relative to the cyclopropane ring to which it is attached. The simulation would show the interplay of these motions, such as the wagging of the ethynyl rod coupled with the breathing of the cyclopropane ring, defining the molecule's dynamic accessible volume.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry has become an indispensable tool for predicting the outcomes of chemical reactions, offering insights into mechanisms, reaction rates, and selectivity. For a molecule like this compound, these methods can preemptively map out its chemical behavior.

The reactivity of this compound is largely governed by the high ring strain of the cyclopropane ring (approximately 29.0 kcal/mol) and the reactivity of the ethynyl group. wikipedia.org Computational methods, particularly Density Functional Theory (DFT), are employed to model its reaction pathways. nih.gov

A typical approach involves using DFT calculations, often with a functional like B3LYP and a basis set such as 6-311++G**, to optimize the geometries of reactants, potential transition states, and products. acs.org For instance, in a potential cyclopropanation reaction involving an olefin, computational models can elucidate the step-by-step mechanism. By calculating the energy barriers for different proposed pathways, the most likely reaction mechanism can be identified. acs.org For example, in related borane-catalyzed cyclopropanation reactions, DFT calculations have been used to compare different pathways, such as those involving N-, C-, or O-bound boron activation, to determine the most energetically favorable route. nih.gov The rate-limiting step of a reaction is identified as the one with the highest activation energy (Ea or ΔG‡). nih.govamazonaws.com

These calculations can provide quantitative data on the energy landscape of a reaction, as illustrated in the hypothetical reaction profile below.

Table 1: Hypothetical Calculated Activation Barriers for a Reaction of this compound.
Reaction StepTransition StateCalculated Activation Energy (ΔG‡) (kcal/mol)Description
Initial CoordinationTS112.5Coordination of a reactant to the ethynyl group.
Ring-OpeningTS225.8Cleavage of a C-C bond in the cyclopropane ring. amazonaws.com
Product FormationTS38.9Final bond formation to yield the product.

When a molecule has multiple reactive sites or can form multiple stereoisomers, computational chemistry can predict the selective outcome. For this compound, reactions such as cycloadditions at the alkyne or additions involving the cyclopropane ring can lead to different regio- and stereoisomers.

Computational models predict selectivity by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lowest activation barrier is kinetically favored and will correspond to the major product observed experimentally. acs.org For example, in predicting the diastereoselectivity of cyclopropanation reactions, the difference in energy between the transition states leading to the cis and trans products is calculated. High diastereoselectivity is explained by factors such as steric hindrance or favorable noncovalent interactions (e.g., π–π stacking) that stabilize one transition state over the other. nih.govacs.org

Furthermore, DFT-based reactivity indices, derived from conceptual DFT, can predict regioselectivity in polar reactions. nih.gov By calculating properties like the electronic chemical potential and local nucleophilicity/electrophilicity (using Parr functions), one can predict how two asymmetric reactants will orient themselves. The reaction is typically governed by the interaction between the most nucleophilic center of one molecule and the most electrophilic center of the other. nih.govresearchgate.net Computational design workflows have even been used to engineer enzymes with tailored and predictable stereoselectivity for producing specific cyclopropane stereoisomers. chemrxiv.orgresearchgate.net

Table 2: Hypothetical Predicted Selectivity in a [3+2] Cycloaddition Reaction.
Product IsomerTransition StateRelative Free Energy (ΔΔG‡) (kcal/mol)Predicted Product Ratio
Regioisomer A (ortho)TS-ortho0.0>99%
Regioisomer B (meta)TS-meta+3.5<1%
Stereoisomer A (endo)TS-endo0.095%
Stereoisomer B (exo)TS-exo+1.85%

Advanced Spectroscopic Characterization Methodologies and Interpretation (Beyond Basic Identification)

While basic spectroscopic methods confirm the presence of functional groups, advanced techniques are required to solve the complex structural and stereochemical challenges presented by molecules like this compound.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is essential for the complete structural and stereochemical assignment of this compound.

¹H and ¹³C NMR: The proton NMR spectrum is expected to show characteristic signals for the highly shielded cyclopropane protons, which typically appear at an unusually high field (low ppm value), often between 0.5 and 2.0 ppm. docbrown.info The ethynyl proton would appear as a singlet around 2.0-3.0 ppm. The ethyl ester group would present a typical quartet and triplet pattern.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity from the ethyl group protons to the ester, and critically, to map the couplings between the three non-equivalent protons on the cyclopropane ring, confirming the ring structure. longdom.org

2D HSQC and HMBC (Heteronuclear Single/Multiple Bond Correlation): HSQC correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom in the molecule. nih.gov HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the substituents to the correct positions on the cyclopropane ring; for example, by observing a correlation from the cyclopropane protons to the ester carbonyl carbon and to the carbons of the ethynyl group. iupac.org

2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are the most powerful tools for determining the relative stereochemistry (cis vs. trans) of the substituents on the cyclopropane ring. harvard.edu These techniques detect through-space correlations between protons that are close to each other, irrespective of their bonding. A NOE correlation between a proton of the ethynyl group and a proton on the ester-bearing carbon would provide definitive evidence for a cis relationship, while the absence of such a correlation would suggest a trans arrangement.

Table 3: Expected ¹H NMR Data and Key 2D NMR Correlations for Stereochemical Assignment.
ProtonExpected Chemical Shift (δ, ppm)Key COSY CorrelationKey NOESY Correlation (for cis isomer)
H1 (on C1)~1.8 - 2.2H2, H3H2, Ethynyl-H
H2 (on C2)~1.5 - 1.9H1, H3H1, H3
H3 (geminal on C3)~0.8 - 1.2H1, H2, H3'H2
H3' (geminal on C3)~0.6 - 1.0H1, H2, H3Ethyl-CH₂
Ethynyl-H~2.5NoneH1

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups and the influence of the strained ring on their properties. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption from the ester carbonyl (C=O) stretch, expected around 1725-1740 cm⁻¹. The ring strain can slightly alter this frequency compared to an acyclic ester. researchgate.net The spectrum would also show a sharp, moderate-intensity band for the alkyne C≡C stretch (around 2120 cm⁻¹) and a distinct, sharp band for the terminal alkyne ≡C-H stretch (around 3300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is often complementary to IR. youtube.com The C≡C triple bond, being a highly polarizable but weakly polar bond, typically gives a very strong signal in the Raman spectrum, making it an excellent diagnostic peak. The C=O stretch will also be present, though often weaker than in the IR spectrum.

Computational Analysis: For a complete assignment of the complex vibrational modes, especially those involving the cyclopropane ring, experimental spectra are often compared with computationally predicted spectra from DFT calculations. researchgate.netnih.gov This allows for the analysis of coupled vibrations and the effect of molecular conformation on the vibrational frequencies. For example, calculations can reveal how the C-C bond vibrations of the strained ring couple with the motions of the substituent groups.

Table 4: Characteristic Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch≡C-H~3300Strong, SharpMedium
C-H Stretchsp³ C-H2850-3000MediumMedium
C≡C StretchAlkyne~2120Medium, SharpStrong
C=O StretchEster~1730StrongMedium
Ring DeformationCyclopropane800-1050VariableVariable

Mass spectrometry (MS) provides information about the molecular weight and elemental composition (via high-resolution MS) of a molecule. Critically, the fragmentation pattern observed upon ionization offers profound mechanistic insights into the molecule's structure and stability. chemguide.co.uk

For this compound, electron ionization (EI) would produce a molecular ion (M⁺•) whose m/z value corresponds to the molecular weight. This energetically unstable ion would then undergo a series of fragmentation reactions. Plausible fragmentation pathways include:

Loss of the Ethoxy Radical: Cleavage of the C-O bond in the ester is a common pathway, leading to the loss of •OCH₂CH₃ (mass 45) to form an acylium ion [M-45]⁺. This is often a prominent peak. libretexts.org

Loss of Ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of ethylene (C₂H₄, mass 28) from the ethyl group, resulting in a [M-28]⁺• ion.

Ring-Opening and Fragmentation: The high strain energy of the cyclopropane ring makes it susceptible to ring-opening upon ionization. This can lead to a complex series of rearrangements and subsequent fragmentations, often involving the loss of small neutral molecules like ethylene or acetylene.

Cleavage of Substituents: The bonds connecting the substituents to the ring can cleave, leading to the loss of the ethynyl group (•C₂H, mass 25) or the entire carboxylate group (•COOC₂H₅, mass 73).

By analyzing the m/z values of the resulting fragment ions, a fragmentation map can be constructed, providing strong corroborating evidence for the proposed structure.

Table 5: Plausible Mass Spectrometry Fragments and Their Origins.
Fragment Ion (m/z)Neutral LossMass of LossProposed Fragmentation Pathway
[M]⁺•--Molecular Ion
[M-28]⁺•C₂H₄28Loss of ethylene from ethyl group
[M-29]⁺•C₂H₅29Loss of ethyl radical
[M-45]⁺•OC₂H₅45α-cleavage of the ester, loss of ethoxy radical libretexts.org
[M-73]⁺•COOC₂H₅73Cleavage of the entire ester group

Design and Synthesis of Novel Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent scaffold for the generation of such libraries due to its inherent structural complexity and the presence of multiple points for diversification.

Diversity-Oriented Synthesis (DOS) using the Cyclopropane-Ethyne Motif

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex molecules that can be used to probe biological systems. The cyclopropane-ethyne motif of this compound is an ideal starting point for DOS strategies. By systematically exploring the reactivity of the alkyne, the ester, and the cyclopropane ring, a wide range of molecular scaffolds can be generated from a single precursor.

For instance, a library of compounds could be created by first diversifying the ethynyl group through a series of coupling reactions. Subsequently, the ester functionality could be converted into a variety of amides or other functional groups. Finally, the cyclopropane ring could be subjected to a range of ring-opening or rearrangement reactions to generate a diverse set of core scaffolds. This approach allows for the efficient exploration of a large and structurally rich chemical space.

Scaffold Derivatization for Exploring Chemical Space

The derivatization of core scaffolds is a powerful strategy for exploring chemical space and optimizing the properties of lead compounds in drug discovery. This compound provides a rigid and three-dimensional scaffold that can be systematically decorated with a variety of substituents.

The reactivity of the ethynyl group allows for the introduction of a wide range of aromatic and aliphatic groups through reactions such as the Sonogashira coupling. The ester group can be readily converted into a library of amides, providing another point of diversity. The combination of these derivatization strategies allows for the fine-tuning of the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability. This systematic exploration of the chemical space around the cyclopropane-ethyne core can lead to the identification of novel compounds with desired biological activities.

Below is a table summarizing the potential synthetic transformations of this compound for library synthesis:

Reactive SiteReaction TypePotential Products
Ethynyl Group Sonogashira CouplingAryl- and vinyl-substituted alkynes
Click Chemistry (CuAAC)1,2,3-Triazoles
Glaser CouplingSymmetrical diynes
Hydration/HydroaminationKetones, Enamines
Ester Group HydrolysisCarboxylic acid
AmidationPrimary, secondary, and tertiary amides
ReductionPrimary alcohol
Grignard ReactionTertiary alcohols
Cyclopropane Ring Ring-opening with nucleophilesFunctionalized linear alkanes
Cycloaddition/RearrangementPolycyclic systems

In-depth Analysis of this compound in Advanced Materials Applications

This compound, a specialized organic compound, is gaining recognition as a versatile synthetic building block with significant potential in materials science and polymer chemistry. Its unique molecular architecture, featuring a strained cyclopropane ring directly attached to a reactive ethynyl (alkyne) group and an ethyl carboxylate functional group, offers a gateway to novel materials with tailored properties. This article explores the burgeoning applications of this compound, focusing on its role in the development of functionalized polymers and as a precursor for advanced organic materials.

Future Directions and Emerging Research Avenues for Ethyl 2 Ethynylcyclopropane 1 Carboxylate Research

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of highly functionalized cyclopropanes such as ethyl 2-ethynylcyclopropane-1-carboxylate is an area of active research. Future efforts will likely concentrate on the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability.

Transition metal catalysis, particularly with rhodium and palladium, has been instrumental in cyclopropanation reactions. Future research is expected to explore more earth-abundant and less toxic metal catalysts, such as those based on iron, copper, or bismuth, to align with the principles of green chemistry. For instance, the development of cobalt-catalyzed cross-coupling reactions for the introduction of strained rings could be adapted for the synthesis of ethynylcyclopropane derivatives. Furthermore, the design of chiral ligands for these catalytic systems will be paramount in achieving high enantioselectivity, a critical aspect for the synthesis of biologically active compounds.

Another promising avenue is the use of biocatalysis. Engineered enzymes could offer highly selective and environmentally benign routes to this compound and its derivatives. The development of biocatalysts for carbene transfer reactions is an emerging field that could provide a sustainable alternative to traditional metal-based catalysts.

Catalyst TypePotential AdvantagesResearch Focus
Earth-Abundant Metal Catalysts (e.g., Fe, Cu, Bi)Lower cost, reduced toxicity, increased sustainability.Ligand design for improved selectivity and reactivity.
Chiral CatalystsHigh enantioselectivity for asymmetric synthesis.Development of novel chiral ligands for various metal catalysts.
Biocatalysts (Engineered Enzymes)High selectivity, mild reaction conditions, environmentally benign.Protein engineering to create enzymes for specific cyclopropanation reactions.

Green Chemistry Approaches and Environmentally Benign Reaction Conditions

The principles of green chemistry are increasingly guiding synthetic strategies in organic chemistry. researchgate.net Future research on the synthesis of this compound will undoubtedly prioritize the adoption of greener methodologies.

A key focus will be the replacement of hazardous reagents and solvents. For example, traditional cyclopropanation methods often utilize diazomethane, which is highly toxic and explosive. Research into safer carbene precursors is a critical area of investigation. Similarly, the use of environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, will be explored to reduce the environmental impact of the synthesis. jddhs.com

Energy efficiency is another cornerstone of green chemistry. The application of alternative energy sources, such as microwave irradiation or ultrasonication, can often lead to significantly reduced reaction times and energy consumption compared to conventional heating methods. nih.gov These techniques could be applied to the synthesis of this compound to develop more sustainable and efficient protocols.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. thieme-connect.com The integration of the synthesis of this compound into continuous flow systems is a logical next step for its efficient and safe production.

Flow reactors can enable the use of hazardous reagents and intermediates in a more controlled and safer manner. For instance, the in-situ generation and immediate consumption of reactive species can be readily achieved in a flow setup, minimizing the risks associated with their handling and storage. The Simmons-Smith cyclopropanation, a classic method for forming cyclopropane (B1198618) rings, has been successfully adapted to a continuous-flow process, demonstrating the feasibility of this approach for related syntheses. researchgate.net

Furthermore, the combination of flow chemistry with automated synthesis platforms and real-time reaction monitoring can accelerate the optimization of reaction conditions and facilitate high-throughput screening of new catalysts and substrates. This automated approach will be invaluable for exploring the full synthetic potential of this compound and its derivatives.

TechnologyKey BenefitsApplication to Synthesis
Flow Chemistry Enhanced safety, improved heat and mass transfer, scalability.Continuous production, safe handling of reactive intermediates.
Automated Synthesis High-throughput screening, rapid optimization.Discovery of new catalysts and reaction conditions.
Real-Time Monitoring Precise reaction control, immediate feedback.Optimization of yield and selectivity.

Exploration of Unprecedented Reactivity Patterns and Transformations

The unique combination of a strained cyclopropane ring and a reactive alkyne moiety in this compound suggests a rich and largely unexplored reactivity landscape. Future research will focus on uncovering novel transformations and cycloaddition reactions.

The strained three-membered ring can undergo ring-opening reactions under various conditions, providing access to a diverse range of acyclic and cyclic structures. The ethynyl (B1212043) group, on the other hand, is a versatile handle for a plethora of chemical transformations, including cycloaddition reactions, cross-coupling reactions, and functional group interconversions.

A particularly interesting area of future research will be the investigation of tandem reactions that involve both the cyclopropane and the ethynyl functionalities. For example, transition metal-catalyzed reactions of enynes have been shown to lead to the formation of cyclopropyl (B3062369) ketones, suggesting that similar catalytic systems could unlock novel transformations for this compound. The exploration of cycloaddition reactions, such as [2+2], [4+2], and dipolar cycloadditions, involving the ethynyl group will likely lead to the synthesis of complex polycyclic scaffolds with potential applications in medicinal chemistry and materials science. libretexts.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.